molecular formula C8H14O2 B6146431 1-ethoxycyclopentane-1-carbaldehyde CAS No. 854732-29-9

1-ethoxycyclopentane-1-carbaldehyde

Cat. No.: B6146431
CAS No.: 854732-29-9
M. Wt: 142.20 g/mol
InChI Key: ZZURGOUTZPDQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxycyclopentane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2. It features a cyclopentane ring substituted with an ethoxy group and an aldehyde group at the first carbon atom. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxycyclopentane-1-carbaldehyde can be synthesized through several methods, including:

  • Grignard Reaction: Reacting cyclopentanone with ethyl magnesium bromide followed by oxidation of the resulting alcohol.

  • Cycloaddition Reactions: Using ethyl vinyl ether and cyclopentanone in the presence of a strong acid catalyst.

  • Hydroformylation: Reacting cyclopentene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above methods, ensuring high yield and purity. Continuous flow reactors and advanced catalyst systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-Ethoxycyclopentane-1-carbaldehyde undergoes various types of chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions: The ethoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution: Nucleophiles like hydroxide (OH-), halides (Cl-, Br-)

Major Products Formed:

  • Carboxylic acids from oxidation

  • Alcohols from reduction

  • Various substituted cyclopentanes from nucleophilic substitution

Scientific Research Applications

1-Ethoxycyclopentane-1-carbaldehyde is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-ethoxycyclopentane-1-carbaldehyde exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. In antimicrobial activity, it may disrupt cell membrane integrity or interfere with essential metabolic pathways.

Molecular Targets and Pathways Involved:

  • Enzyme active sites

  • Cell membrane components

  • Metabolic pathways

Comparison with Similar Compounds

1-Ethoxycyclopentane-1-carbaldehyde is unique due to its combination of an aldehyde and an ether group on a cyclopentane ring. Similar compounds include:

  • Cyclopentanecarbaldehyde

  • Ethoxycyclohexanecarbaldehyde

  • Cyclopentyl ethyl ether

These compounds differ in their ring size, substituents, and functional groups, leading to variations in their chemical reactivity and applications.

Properties

CAS No.

854732-29-9

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-ethoxycyclopentane-1-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-2-10-8(7-9)5-3-4-6-8/h7H,2-6H2,1H3

InChI Key

ZZURGOUTZPDQHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCC1)C=O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.